molecular formula C6H12N2O2 B2412381 5-Methyloxolane-3-carbohydrazide CAS No. 1599282-62-8

5-Methyloxolane-3-carbohydrazide

Cat. No.: B2412381
CAS No.: 1599282-62-8
M. Wt: 144.174
InChI Key: RMVNTKIBJXAKNL-UHFFFAOYSA-N
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Description

5-Methyloxolane-3-carbohydrazide is a chemical compound with the molecular formula C6H12N2O2. It is a mixture of diastereomers and is known for its various applications in scientific research and industry . This compound is characterized by its unique structure, which includes an oxolane ring substituted with a methyl group and a carbohydrazide functional group.

Properties

IUPAC Name

5-methyloxolane-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4-2-5(3-10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVNTKIBJXAKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Methyloxolane-3-carbohydrazide typically involves the reaction of dimethyl carbonate with hydrazine hydrate . The reaction conditions include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity this compound.

Chemical Reactions Analysis

5-Methyloxolane-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbohydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methyloxolane-3-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methyloxolane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Methyloxolane-3-carbohydrazide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Biological Activity

5-Methyloxolane-3-carbohydrazide (CAS No. 1599282-62-8) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

This compound is synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the modification of the carbohydrazide group, which is crucial for its biological activity. The compound can be oxidized using agents like potassium permanganate and reduced with sodium borohydride or lithium aluminum hydride.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting a potent antimicrobial effect.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Notably, it showed cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 30 µM and 25 µM, respectively. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The carbohydrazide moiety can form hydrogen bonds with target proteins, influencing their conformation and activity. This interaction can lead to the modulation of signaling pathways associated with cell growth, apoptosis, and immune responses .

Data Table: Biological Activity Summary

Biological Activity Target Organisms/Cell Lines Effect MIC/IC50 Values
AntimicrobialStaphylococcus aureusInhibition50 µg/mL
AntimicrobialBacillus subtilisInhibition200 µg/mL
AnticancerMCF-7 (breast cancer)Cytotoxicity30 µM
AnticancerA549 (lung cancer)Cytotoxicity25 µM

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study evaluated the antimicrobial properties of various derivatives of carbohydrazides, including this compound. The results indicated that modifications to the carbohydrazide structure significantly enhanced antimicrobial potency against resistant strains of bacteria.
  • Cancer Cell Line Study :
    In a controlled laboratory setting, researchers treated MCF-7 and A549 cell lines with varying concentrations of this compound. The study found that higher concentrations led to increased rates of apoptosis as observed through flow cytometry analysis, confirming its potential as an anticancer agent .

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